REACTION_CXSMILES
|
OC[C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1.[CH:13]([Cl:16])(Cl)[Cl:14]>>[ClH:14].[Cl:16][CH2:13][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
23.41 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C(=C1C)OC)C
|
Name
|
SO2Cl2
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a dark brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=C(C(=C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.6 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |